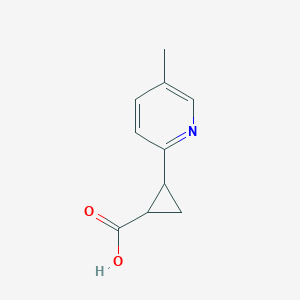
2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It features a cyclopropane ring attached to a carboxylic acid group and a 5-methylpyridin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a diazo compound in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to oxidation and carboxylation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
科学研究应用
2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes[][6].
作用机制
The mechanism of action of 2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxamide
- 2-(5-Methylpyridin-2-yl)cyclopropane-1-methanol
- 2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylate
Uniqueness
2-(5-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a 5-methylpyridin-2-yl group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
2-(5-methylpyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-2-3-9(11-5-6)7-4-8(7)10(12)13/h2-3,5,7-8H,4H2,1H3,(H,12,13) |
InChI 键 |
YFEQCULRLLUFNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2CC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















